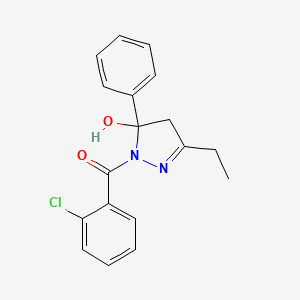
1-(2-chlorobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound that belongs to the pyrazoline family. This compound has attracted the attention of researchers due to its potential applications in various fields such as medicine, agriculture, and materials science.
Scientific Research Applications
1-(2-chlorobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 1-(2-chlorobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have herbicidal and insecticidal properties. In materials science, this compound has been investigated as a potential precursor for the synthesis of metal nanoparticles.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential neuroprotective effects in neurodegenerative diseases. In agriculture, this compound has been shown to have herbicidal and insecticidal properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential to serve as a lead compound for the development of new drugs. However, one limitation is the lack of comprehensive studies on its toxicity and safety.
Future Directions
There are several future directions for research on 1-(2-chlorobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a precursor for the synthesis of metal nanoparticles. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 1-(2-chlorobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be achieved through the reaction of 2-chlorobenzoyl hydrazine and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The product can be obtained through recrystallization in ethanol.
properties
IUPAC Name |
(2-chlorophenyl)-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-14-12-18(23,13-8-4-3-5-9-13)21(20-14)17(22)15-10-6-7-11-16(15)19/h3-11,23H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUVISZHDWBMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl)-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922911.png)
![N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)

![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4922933.png)

![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4922978.png)
![cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B4922995.png)
![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4923003.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4923010.png)
![N-(3,4-dimethylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4923013.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923021.png)